
N-(3,4-Dichlorobenzylidene)-P-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-二氯苄叉基)-对甲苯胺是一种有机化合物,其特征在于一个苄叉基连接到一个对甲苯胺部分,苄叉基环的3位和4位取代了两个氯原子。
准备方法
合成路线和反应条件: N-(3,4-二氯苄叉基)-对甲苯胺的合成通常涉及 3,4-二氯苯甲醛与对甲苯胺之间的缩合反应。该反应通常在乙醇中回流条件下,在乙酸等酸催化剂的存在下进行。将反应混合物加热直至薄层色谱 (TLC) 监测到亚胺产物的形成完成。 然后通过从乙醇中重结晶粗产物以获得高纯度的所需化合物 .
工业生产方法: N-(3,4-二氯苄叉基)-对甲苯胺的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级溶剂和催化剂,并优化反应条件以最大限度地提高产量并最大限度地降低生产成本。纯化过程可能涉及额外的步骤,例如蒸馏或色谱,以确保最终产品符合所需规格。
化学反应分析
反应类型: N-(3,4-二氯苄叉基)-对甲苯胺经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的 N-氧化物衍生物。
还原: 还原反应可以将亚胺基团转化为胺基团。
取代: 苄叉基环上的氯原子可以进行亲核取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺类或硫醇类等亲核试剂可在碱性条件下用于取代反应。
主要形成的产物:
氧化: N-(3,4-二氯苄叉基)-对甲苯胺 N-氧化物。
还原: N-(3,4-二氯苄基)-对甲苯胺。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
N-(3,4-二氯苄叉基)-对甲苯胺在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医药: 由于其独特的结构特征,探索其在药物开发中的潜在用途。
工业: 用于生产特种化学品和材料.
5. 作用机理
N-(3,4-二氯苄叉基)-对甲苯胺的作用机制涉及其与特定分子靶标的相互作用,从而导致各种生物效应。该化合物可以与酶和受体相互作用,调节它们的活性并影响细胞通路。 例如,其抗菌活性可能是由于抑制细菌酶,而其抗癌特性可能是由于诱导癌细胞凋亡 .
作用机制
The mechanism of action of N-(3,4-Dichlorobenzylidene)-P-toluidine involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
相似化合物的比较
N-(3,4-二氯苄叉基)-对甲苯胺可以与其他类似化合物进行比较,例如:
- N-(2,3-二氯苄叉基)-对甲苯胺
- N-(2,4-二氯苄叉基)-对甲苯胺
- N-(3,4-二氯苄叉基)-对茴香胺
独特性: N-(3,4-二氯苄叉基)-对甲苯胺中苄叉基环的 3 位和 4 位上氯原子的独特取代模式赋予了与类似物相比不同的化学和生物特性。 这种特定排列可以影响该化合物的反应性和与生物靶标的相互作用,使其成为各种应用中有价值的化合物 .
属性
CAS 编号 |
63462-35-1 |
|---|---|
分子式 |
C14H11Cl2N |
分子量 |
264.1 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-2-5-12(6-3-10)17-9-11-4-7-13(15)14(16)8-11/h2-9H,1H3 |
InChI 键 |
RAGIQWCNHMYINM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


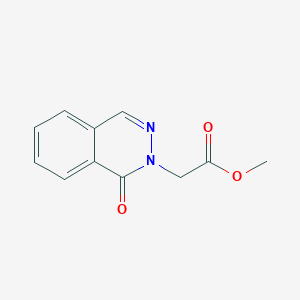

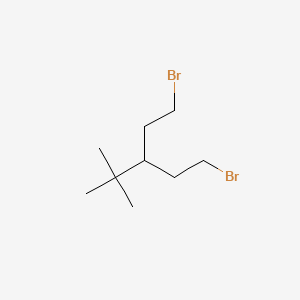

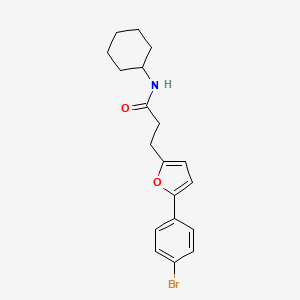
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
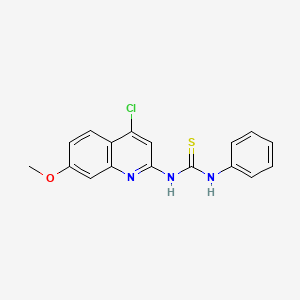
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
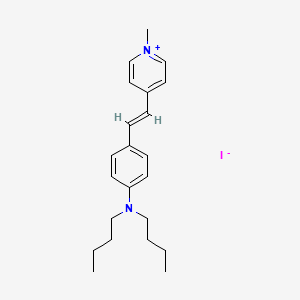

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
